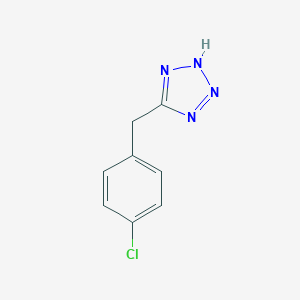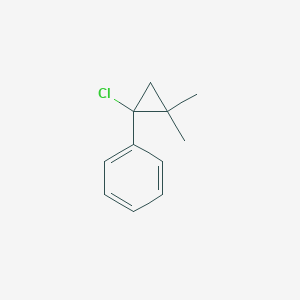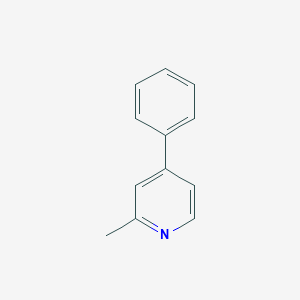
2-Methyl-4-phenylpyridine
Overview
Description
2-Methyl-4-phenylpyridine is an organic compound with the molecular formula C12H11N It is a derivative of pyridine, characterized by the presence of a methyl group at the second position and a phenyl group at the fourth position of the pyridine ring
Mechanism of Action
Target of Action
The primary target of 2-Methyl-4-phenylpyridine is the mitochondrial respiratory system . It structurally resembles N-methyl-4-phenylpyridinium ion (MPP+), a toxic metabolite of the parkinsonism-inducing agent .
Mode of Action
This compound inhibits the mitochondrial respiratory system, specifically the NAD (+)-linked O2 consumption . This inhibition is potentiated by tetraphenylboron and reversed by dinitrophenol, indicating the involvement of cationic forms . The participation of neutral forms is also suggested by the inhibitory time courses, which are unlike mpp+ .
Biochemical Pathways
The compound affects the mitochondrial respiratory pathway, leading to respiratory inhibition . This inhibition could reasonably underlie the reported neurotoxicity of this compound .
Result of Action
The primary result of this compound’s action is mitochondrial respiratory inhibition , which could lead to neurotoxicity . This is particularly relevant to dopaminergic neurons, as seen in the case of MPP+ .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action could be affected by the presence of other substances in the environment, such as tetraphenylboron and dinitrophenol, which potentiate and reverse its inhibitory effect, respectively . .
Biochemical Analysis
Biochemical Properties
It is known that its closely related compound, 1-methyl-4-phenylpyridinium (MPP+), is a neurotoxin that interferes with oxidative phosphorylation in mitochondria by inhibiting complex I . This leads to the depletion of ATP and eventual cell death .
Cellular Effects
Mpp+, a related compound, is known to cause cell death by interfering with oxidative phosphorylation in mitochondria . It is also known to selectively destroy dopaminergic neurons, leading to symptoms of Parkinson’s disease .
Molecular Mechanism
Mpp+ is known to act by interfering with oxidative phosphorylation in mitochondria by inhibiting complex I, leading to the depletion of ATP and eventual cell death .
Temporal Effects in Laboratory Settings
It is known that related compounds like MPP+ can cause rapid and selective destruction of catecholaminergic neurons .
Dosage Effects in Animal Models
Related compounds like MPP+ have been used to create animal models of Parkinson’s disease .
Metabolic Pathways
It is known that MPP+ arises in the body as the toxic metabolite of the closely related compound MPTP .
Transport and Distribution
Mpp+ is known to be taken up into dopaminergic neurons and accumulate in the mitochondria .
Subcellular Localization
Mpp+ is known to accumulate in the mitochondria of dopaminergic neurons .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenylpyridine can be achieved through several methods. One common approach involves the α-methylation of 4-phenylpyridine. This reaction can be carried out using a continuous flow setup, where the starting material is passed through a column packed with Raney nickel and a low boiling point alcohol, such as 1-propanol, at high temperatures. This method offers high selectivity and yields .
Another method involves the use of Grignard reagents. For example, the addition of a methyl Grignard reagent to 4-phenylpyridine N-oxide, followed by treatment with acetic anhydride, can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale continuous flow processes. These methods are preferred due to their efficiency, safety, and reduced waste generation. The use of heterogeneous catalysis, such as Raney nickel, is common in these processes to ensure high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-phenylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding dihydropyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted phenylpyridines depending on the substituent introduced.
Scientific Research Applications
2-Methyl-4-phenylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its role as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of fine chemicals, polymers, and agrochemicals.
Comparison with Similar Compounds
2-Methyl-4-phenylpyridine can be compared with other similar compounds, such as:
2-Methylpyridine: Lacks the phenyl group, resulting in different chemical properties and reactivity.
4-Phenylpyridine: Lacks the methyl group, affecting its steric and electronic properties.
2,6-Lutidine: Contains two methyl groups at the second and sixth positions, leading to different steric hindrance and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-4-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-10-9-12(7-8-13-10)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWNQZTZTZWPOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376489 | |
| Record name | 2-methyl-4-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15032-21-0 | |
| Record name | 2-methyl-4-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 2-methyl-4-phenylpyridine derivatives in organic synthesis?
A1: Research suggests that this compound derivatives can act as valuable building blocks in organic synthesis. For example, a study demonstrated the synthesis of ethyl 6-(4,6-diamino-1,3,5-triazin-2-yl amino)-5-cyano-2-methyl-4-phenylpyridine-3-carboxylate (5j), a novel pyridine derivative, utilizing melamine as the nitrogen source. [] This highlights the versatility of these compounds in constructing complex heterocyclic structures.
Q2: Can you elaborate on the catalytic properties of materials incorporating this compound moieties?
A2: While the provided research doesn't directly explore the catalytic properties of this compound itself, one study showcases the synthesis of copper nanoparticles decorated onto N-doped carbon nanotubes (Cu/NCNTs). [] This nanomaterial exhibits promising catalytic activity in synthesizing four-component pyridine derivatives, showcasing the potential of incorporating similar pyridine-based structures into catalytic systems.
Q3: What insights do the crystal structures of 1,2- and 1,4-dihydropyridines offer about these compounds?
A3: Examining the crystal structures of 1,2- and 1,4-dihydropyridines, including derivatives like 1-dimethylamino-5-ethoxycarbonyl-1,4-dihydro-3-methoxycarbonyl-2-methyl-4-phenylpyridine, provides valuable information about their three-dimensional conformations and molecular packing. [] These structural insights can be crucial for understanding their reactivity, potential interactions with biological targets, and for guiding the design of novel derivatives with tailored properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


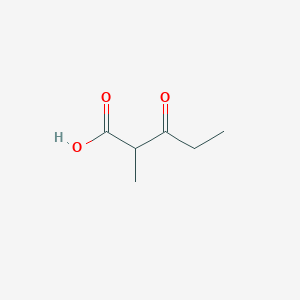
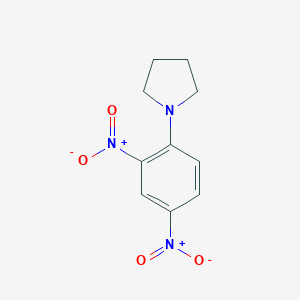
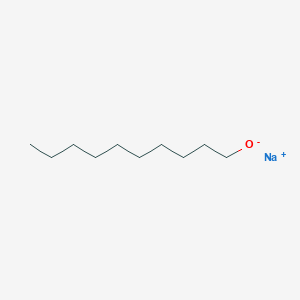
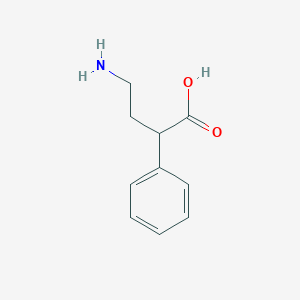
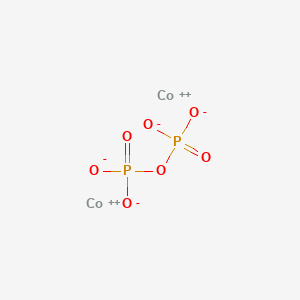

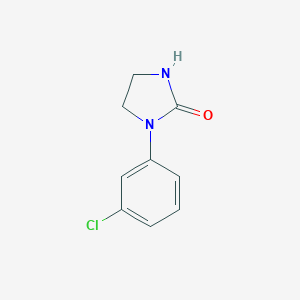
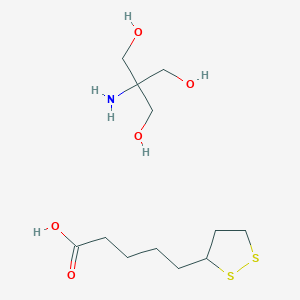
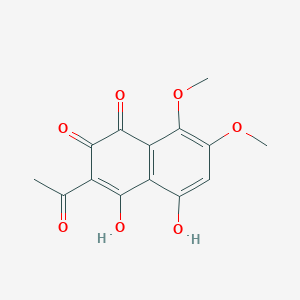

![6-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85288.png)

